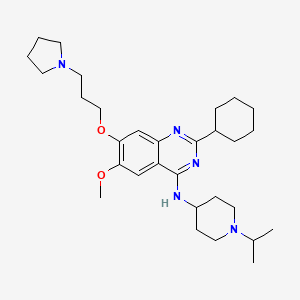

UNC0638

Overview

Description

UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP. These enzymes are responsible for the methylation of lysine 9 on histone 3 (H3K9), a modification that plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can modulate gene expression and has shown potential in various scientific research applications, particularly in the fields of epigenetics and cancer research .

Preparation Methods

The synthesis of UNC0638 involves multiple steps, starting with the preparation of key intermediates. The final compound is obtained through a series of reactions, including cyclization, alkylation, and amination. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

UNC0638 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target enzymes.

Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its selectivity and potency.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .

Scientific Research Applications

Mechanism of Action

UNC0638 exerts its effects by selectively inhibiting the histone methyltransferases G9a and GLP. These enzymes catalyze the methylation of lysine 9 on histone 3 (H3K9), a modification associated with gene repression. By inhibiting these enzymes, this compound reduces the levels of H3K9 methylation, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer, where aberrant gene expression plays a key role in disease progression .

Comparison with Similar Compounds

UNC0638 is unique in its high selectivity and potency as an inhibitor of G9a and GLP. Similar compounds include:

BIX01294: Another inhibitor of G9a, but with lower potency and higher toxicity compared to this compound.

UNC0737: A structurally similar compound to this compound, but with significantly lower potency.

This compound stands out due to its balanced physicochemical properties, high potency, and lower toxicity, making it a valuable tool in scientific research .

Biological Activity

UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which play critical roles in epigenetic regulation through the dimethylation of lysine 9 on histone H3 (H3K9me2). This compound has garnered attention for its potential therapeutic applications across various cancer types and other diseases by modulating gene expression through epigenetic mechanisms.

This compound functions primarily by inhibiting the enzymatic activity of G9a and GLP, leading to a reduction in H3K9me2 marks, which are associated with transcriptional repression. The compound has demonstrated a high selectivity for G9a and GLP over other histone methyltransferases, with an IC50 in the low nanomolar range (less than 20 nM) . This selectivity allows for targeted therapeutic effects while minimizing off-target toxicity.

Key Research Findings

- Cancer Cell Proliferation : In studies involving breast cancer cell lines (e.g., MCF7, MDA-MB-231), this compound significantly reduced clonogenicity and proliferation. The treatment resulted in decreased levels of H3K9me2 at promoters of G9a-regulated genes, indicating its effectiveness in reversing the repressive epigenetic marks associated with tumor growth .

- Renal Cancer : In renal cancer models, this compound inhibited cell proliferation, migration, and invasion in vitro. Specifically, it was shown to induce apoptosis in renal cancer cell lines (786-O, SN12C) through mechanisms involving upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers such as Bcl-2 .

- Triple-Negative Breast Cancer (TNBC) : The compound was found to suppress epithelial-mesenchymal transition (EMT) in TNBC cells by upregulating E-cadherin and downregulating key EMT transcription factors like Snail1 and Slug. This indicates its potential role in inhibiting metastasis .

- Fetal Hemoglobin Induction : this compound has been reported to induce fetal hemoglobin (HbF) expression in human erythroid progenitor cells, which could have implications for treating β-thalassemia and sickle cell disease. The compound enhanced γ-globin expression without significant cytotoxicity, suggesting a therapeutic avenue for hemoglobinopathies .

Table 1: Summary of Biological Activities of this compound

Properties

CAS No. |

1255517-77-1 |

|---|---|

Molecular Formula |

C30H49N5O3 |

Molecular Weight |

527.7 g/mol |

IUPAC Name |

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine;hydrate |

InChI |

InChI=1S/C30H47N5O2.H2O/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23;/h20-24H,4-19H2,1-3H3,(H,31,32,33);1H2 |

InChI Key |

LLJGACAJGYXBTL-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5 |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5.O |

Synonyms |

2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.